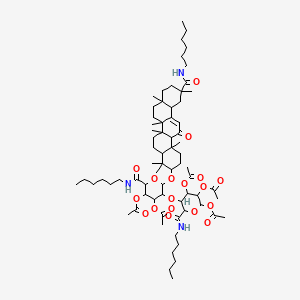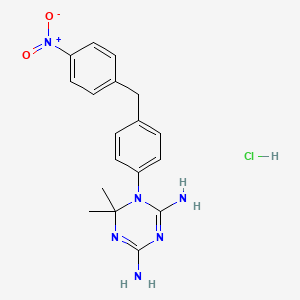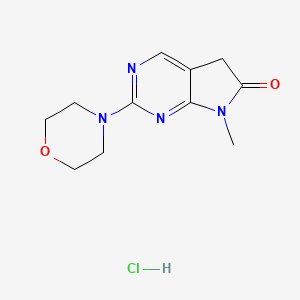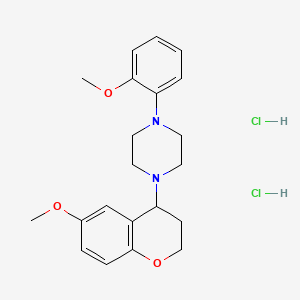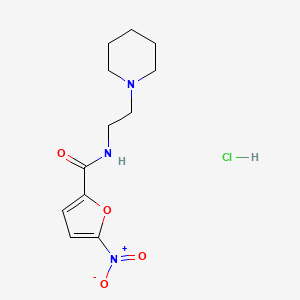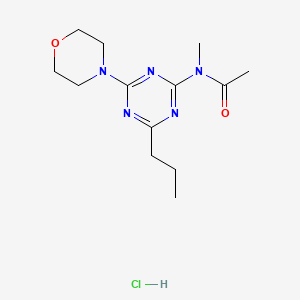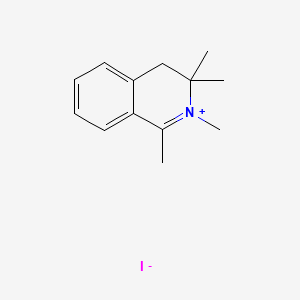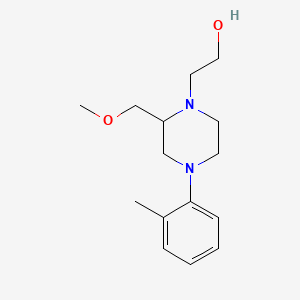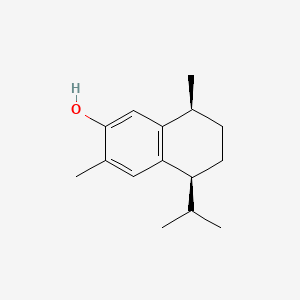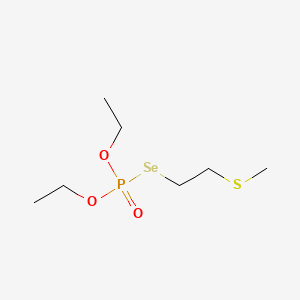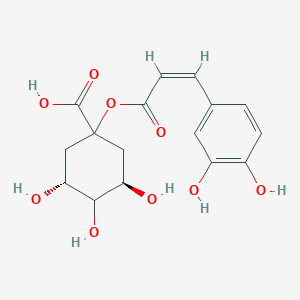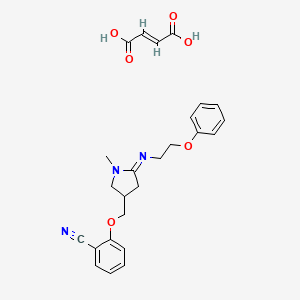
3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an isoindolinone core, an aminophenyl group, and a diethylaminopropyl side chain. The dihydrochloride dihydrate form indicates the presence of two hydrochloride ions and two water molecules associated with the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate typically involves multiple steps:
Formation of Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate phthalic anhydride derivative and an amine.
Introduction of Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an aminophenyl derivative reacts with the isoindolinone core.
Attachment of Diethylaminopropyl Side Chain: The diethylaminopropyl side chain can be attached through an alkylation reaction, where a diethylaminopropyl halide reacts with the intermediate compound.
Formation of Dihydrochloride Dihydrate: The final compound is obtained by treating the intermediate with hydrochloric acid, followed by crystallization in the presence of water to form the dihydrochloride dihydrate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: N-oxide derivatives or other oxidized forms.
Reduction: Reduced amine derivatives.
Substitution: Substituted isoindolinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties.
Biology: It can be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound can be utilized in the synthesis of other complex organic molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group may facilitate binding to target sites, while the diethylaminopropyl side chain can enhance membrane permeability and bioavailability. The isoindolinone core may contribute to the overall stability and activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Aminophenyl)-2-(3-dimethylaminopropyl)isoindolin-1-one: Similar structure but with a dimethylaminopropyl side chain.
3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one: Lacks the dihydrochloride dihydrate form.
Uniqueness
3-(2-Aminophenyl)-2-(3-diethylaminopropyl)isoindolin-1-one dihydrochloride dihydrate is unique due to its specific combination of functional groups and its dihydrochloride dihydrate form, which can influence its solubility, stability, and overall biological activity.
Eigenschaften
CAS-Nummer |
116887-12-8 |
|---|---|
Molekularformel |
C21H29Cl2N3O |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
3-(2-aminophenyl)-2-[3-(diethylamino)propyl]-3H-isoindol-1-one;dihydrochloride |
InChI |
InChI=1S/C21H27N3O.2ClH/c1-3-23(4-2)14-9-15-24-20(18-12-7-8-13-19(18)22)16-10-5-6-11-17(16)21(24)25;;/h5-8,10-13,20H,3-4,9,14-15,22H2,1-2H3;2*1H |
InChI-Schlüssel |
LMWWRHPQDXDIOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


